(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The Cbz group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
N-Boc-pyrrolidine: A similar compound with a different protecting group (Boc instead of Cbz).
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group at the 2-position instead of the 1-position.
Uniqueness
®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and protecting groups, which can influence its reactivity and biological activity. The presence of the Cbz group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131703 | |
Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655785-25-4 | |
Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655785-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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